molecular formula C22H18O8 B10830276 Tetradehydropodophyllotoxin

Tetradehydropodophyllotoxin

Cat. No.: B10830276
M. Wt: 410.4 g/mol
InChI Key: HSSDVCMYTACNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is recognized for its significant pharmacological activities, particularly its antifungal and antitumor properties . It is structurally related to podophyllotoxin, a well-known chemotherapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetradehydropodophyllotoxin involves photochemical reactions. One method includes the irradiation of ortho-substituted aromatic aldehydes to generate reactive intermediates, which are then trapped with dienophiles. Dehydration of the trapped products leads to the formation of substituted naphthalenes, and mild oxidation yields the corresponding naphthols .

Industrial Production Methods: Industrial production of this compound is not extensively documented. the synthesis methods used in research can be scaled up for industrial applications, focusing on optimizing reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: Tetradehydropodophyllotoxin undergoes various chemical reactions, including:

    Oxidation: Mild oxidation of intermediates to form naphthols.

    Substitution: Reactions involving the substitution of functional groups on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Typically involves mild oxidizing agents.

    Substitution: Utilizes various electrophiles and nucleophiles under controlled conditions.

Major Products:

    Naphthols: Formed through oxidation reactions.

    Substituted Naphthalenes: Resulting from substitution reactions.

Scientific Research Applications

Tetradehydropodophyllotoxin has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various bioactive compounds.

    Biology: Studied for its antifungal properties and its effects on cellular processes.

    Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to podophyllotoxin.

Mechanism of Action

Tetradehydropodophyllotoxin exerts its effects primarily through the inhibition of tubulin polymerization, leading to the destabilization of microtubules. This mechanism is similar to that of podophyllotoxin and its derivatives, which are known to induce cell cycle arrest and DNA breakage by targeting tubulin and topoisomerase II . The compound’s antifungal activity is attributed to its ability to disrupt fungal cell wall synthesis.

Comparison with Similar Compounds

    Podophyllotoxin: A well-known chemotherapeutic agent with similar structural features.

    Etoposide: A derivative of podophyllotoxin used in cancer treatment.

    Teniposide: Another podophyllotoxin derivative with antitumor activity.

Uniqueness: Tetradehydropodophyllotoxin is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike podophyllotoxin, it has shown promising antifungal activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-hydroxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,23H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSDVCMYTACNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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